molecular formula C14H10ClIO B1359006 4-Chloro-4'-iodo-3-methylbenzophenone CAS No. 951891-23-9

4-Chloro-4'-iodo-3-methylbenzophenone

Cat. No.: B1359006
CAS No.: 951891-23-9
M. Wt: 356.58 g/mol
InChI Key: CBPMLCMDVODISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-4’-iodo-3-methylbenzophenone is an organic compound with the molecular formula C14H10ClIO It is a derivative of benzophenone, characterized by the presence of chloro, iodo, and methyl substituents on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-iodo-3-methylbenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzophenone and 4-iodo-3-methylbenzene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or toluene is used.

    Catalysts: A Lewis acid catalyst like aluminum chloride (AlCl3) is employed to facilitate the Friedel-Crafts acylation reaction.

    Procedure: The 4-chlorobenzophenone is reacted with 4-iodo-3-methylbenzene in the presence of the catalyst at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 4-Chloro-4’-iodo-3-methylbenzophenone.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-4’-iodo-3-methylbenzophenone follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are used to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-iodo-3-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of new halogenated derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

4-Chloro-4’-iodo-3-methylbenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-iodo-3-methylbenzophenone involves its interaction with specific molecular targets. The chloro and iodo substituents influence its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-4’-bromo-3-methylbenzophenone
  • 4-Chloro-4’-fluoro-3-methylbenzophenone
  • 4-Chloro-4’-iodo-3-ethylbenzophenone

Uniqueness

4-Chloro-4’-iodo-3-methylbenzophenone is unique due to the presence of both chloro and iodo substituents, which impart distinct chemical properties

Properties

IUPAC Name

(4-chloro-3-methylphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPMLCMDVODISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.